
ROR|At agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retinoic acid receptor-related orphan receptor gamma-t (RORγt) agonist 1 is a small molecule that targets the nuclear receptor RORγt. This receptor is a transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). RORγt agonists have gained significant attention due to their potential therapeutic applications in autoimmune diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RORγt agonist 1 typically involves the design and discovery of novel ligands with specific scaffolds. For instance, one approach involves the synthesis of N-sulfonamide tetrahydroquinoline scaffolds. The synthetic route includes a Buchwald-Hartwig coupling reaction in the presence of Palladium(II) acetate, followed by further modifications to achieve the desired agonist .
Industrial Production Methods
Industrial production methods for RORγt agonist 1 are not extensively documented in the literature. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
RORγt agonist 1 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the specific transformation desired, but typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
RORγt agonist 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of RORγt agonist 1 involves binding to the RORγt receptor, inducing a conformational change that stabilizes the receptor’s active form. This stabilization promotes the recruitment of coactivators and enhances the transcription of target genes, such as IL-17. The critical role of residue Trp317 in the activation of RORγt has been highlighted, as it helps form hydrogen bonds and a large hydrophobic network that stabilizes the receptor .
Comparison with Similar Compounds
Similar Compounds
Inverse Agonists: Compounds like VTP-43742 and GSK2981278A act as inverse agonists of RORγt, inhibiting its activity and reducing IL-17 production.
Other Agonists: Compounds with similar scaffolds, such as other N-sulfonamide tetrahydroquinoline derivatives, also act as RORγt agonists.
Uniqueness
RORγt agonist 1 is unique due to its specific scaffold design and high selectivity for RORγt. Its ability to enhance the efficacy of anti-PD-1 therapy and promote the migration of immune cells distinguishes it from other RORγt ligands .
Properties
Molecular Formula |
C24H17F6NO5S |
|---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
2-[6-[3-(difluoromethoxy)-5-fluorophenyl]-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C24H17F6NO5S/c25-17-6-15(8-19(11-17)36-23(26)27)13-4-5-14-7-18(12-22(32)33)31(21(14)9-13)37(34,35)20-3-1-2-16(10-20)24(28,29)30/h1-6,8-11,18,23H,7,12H2,(H,32,33) |
InChI Key |
UAFXMLYFRFORFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=C1C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


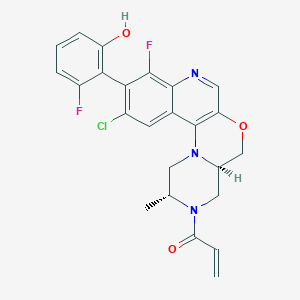
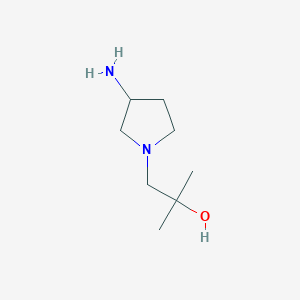
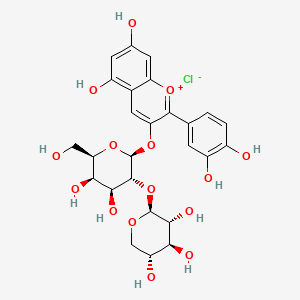
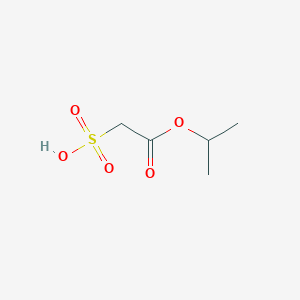
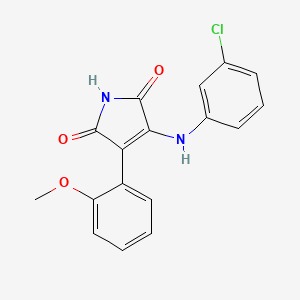

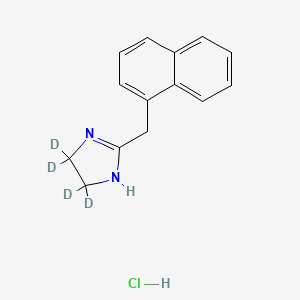
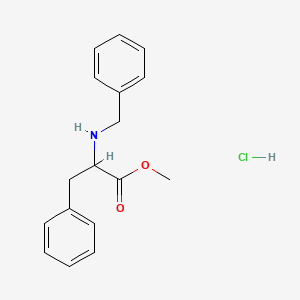

![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)
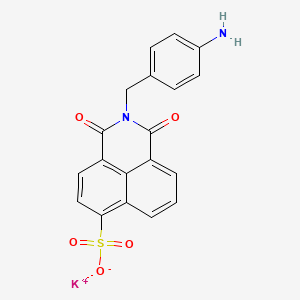
![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)
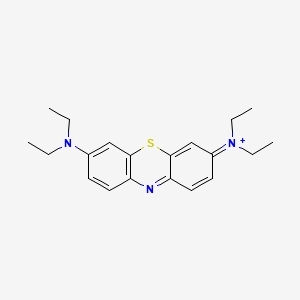
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
